molecular formula C12H20O3 B8276701 4-Allyl-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

4-Allyl-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

Cat. No. B8276701
M. Wt: 212.28 g/mol
InChI Key: GFIFTDIPIQXADD-UHFFFAOYSA-N
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Patent
US08765744B2

Procedure details

The title compound is prepared from 4-oxo-cyclohexanecarboxylic acid ethyl ester and allyl bromide following a procedure analogous to that described in Step 1 of Intermediate 2. Yield: quantitative; Mass spectrum (ESI+): m/z=213 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].[CH2:13](Br)[CH:14]=[CH2:15]>>[CH2:1]([O:3][C:4]([CH:6]1[CH2:11][CH2:10][C:9]([CH2:15][CH:14]=[CH2:13])([OH:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Step Two
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1CCC(CC1)(O)CC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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